3-((Dimethylamino)methyl)-4-phenyl-1-oxaspiro(4.4)nonan-2-one
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Overview
Description
3-((Dimethylamino)methyl)-4-phenyl-1-oxaspiro(44)nonan-2-one is a complex organic compound that belongs to the class of spiro compounds Spiro compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Dimethylamino)methyl)-4-phenyl-1-oxaspiro(4.4)nonan-2-one typically involves multistep organic reactions. One common method includes the condensation of a phenyl-substituted ketone with a dimethylamino methylating agent, followed by cyclization to form the spiro structure. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-((Dimethylamino)methyl)-4-phenyl-1-oxaspiro(4.4)nonan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-((Dimethylamino)methyl)-4-phenyl-1-oxaspiro(4.4)nonan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-((Dimethylamino)methyl)-4-phenyl-1-oxaspiro(4.4)nonan-2-one involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the spiro structure provides rigidity and specificity in binding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-3-((dimethylamino)methyl)-1-oxaspiro(4.4)nonan-2-one
- 3-methyl-1-oxa-3,7-diazaspiro(4.4)nonan-2-one hydrochloride
Uniqueness
3-((Dimethylamino)methyl)-4-phenyl-1-oxaspiro(4.4)nonan-2-one is unique due to its specific spiro structure and the presence of both a dimethylamino group and a phenyl ring. This combination of features provides distinct chemical reactivity and biological activity compared to other spiro compounds.
Properties
CAS No. |
78620-89-0 |
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Molecular Formula |
C17H23NO2 |
Molecular Weight |
273.37 g/mol |
IUPAC Name |
3-[(dimethylamino)methyl]-4-phenyl-1-oxaspiro[4.4]nonan-2-one |
InChI |
InChI=1S/C17H23NO2/c1-18(2)12-14-15(13-8-4-3-5-9-13)17(20-16(14)19)10-6-7-11-17/h3-5,8-9,14-15H,6-7,10-12H2,1-2H3 |
InChI Key |
ZQBJUBIMAQXWLF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1C(C2(CCCC2)OC1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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